

Technical Support Center: Telotristat Etiprate and CYP Enzyme Interactions

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Compound of Interest		
Compound Name:	Telotristat Etiprate	
Cat. No.:	B1684508	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential drug-drug interactions between **telotristat etiprate** and cytochrome P450 (CYP) enzymes.

Frequently Asked Questions (FAQs)

Q1: How is telotristat etiprate metabolized, and are CYP enzymes involved?

A1: **Telotristat etiprate** is a prodrug that is primarily hydrolyzed by carboxylesterases (CES1 and CES2) in the body to its active metabolite, telotristat.[1][2] In vitro studies have shown that CYP enzymes are not involved in the metabolism of either **telotristat etiprate** or its active metabolite, telotristat.[1][3][4]

Q2: Does telotristat etiprate induce any CYP enzymes?

A2: Yes, **telotristat etiprate** has been shown to be an inducer of CYP3A4 and is also suspected to be a weak inducer of CYP2B6.

CYP3A4: A clinical drug-drug interaction study in healthy volunteers demonstrated that coadministration of telotristat etiprate with midazolam, a sensitive CYP3A4 substrate,
resulted in a significant decrease in midazolam exposure, indicating CYP3A4 induction.[5] In
vitro studies have also suggested that telotristat can activate the Pregnane X Receptor
(PXR), a key regulator of CYP3A4 gene expression.[1]



• CYP2B6: While initial in vitro studies showed a low potential for CYP2B6 induction, the FDA has stated that in vivo induction cannot be ruled out.[1][2] Therefore, caution is advised when co-administering **telotristat etiprate** with CYP2B6 substrates.[6]

Q3: Does telotristat etiprate inhibit any CYP enzymes?

A3: Based on in vitro studies, **telotristat etiprate**, its active metabolite telotristat, and a major acid metabolite have a low potential to inhibit the major CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5) at clinically relevant concentrations.[2] Initial concerns about inadequate in vitro testing for inhibition of CYP2B6, CYP2C8, and CYP2C9 have been addressed by these broader in vitro assessments.[1][3]

Q4: Are there any specific recommendations for co-administering **telotristat etiprate** with substrates of CYP3A4 or CYP2B6?

A4: Yes. Due to the induction of CYP3A4, co-administration of **telotristat etiprate** may decrease the systemic exposure and potentially the efficacy of CYP3A4 substrates.[1][6][7][8] It is recommended to monitor for signs of reduced efficacy of the concomitant CYP3A4 substrate, and a dose increase of the substrate may be necessary.[1] A similar recommendation for monitoring applies to sensitive CYP2B6 substrates.[6]

Troubleshooting Guides

Issue 1: An experimental assay shows unexpected inhibition of a CYP enzyme by **telotristat etiprate**.

- Possible Cause: High concentration of **telotristat etiprate** used in the in vitro system that may not be clinically relevant.
- Troubleshooting Steps:
 - Verify the concentrations of telotristat etiprate and its active metabolite, telotristat, used in the assay.
 - Compare these concentrations to the known Cmax and AUC values of telotristat etiprate and telotristat in human plasma to ensure clinical relevance.



- Ensure the in vitro system (e.g., human liver microsomes, recombinant enzymes) is wellcharacterized and the assay conditions are optimized.
- Consider the possibility of non-specific binding or other artifacts in the experimental setup.

Issue 2: A clinical study participant taking **telotristat etiprate** shows a significant change in the pharmacokinetics of a co-administered drug that is not a known CYP3A4 or CYP2B6 substrate.

- Possible Cause: The co-administered drug may be a substrate of other enzymes or transporters affected by telotristat etiprate. Telotristat etiprate is also known to induce glucuronidation.[1]
- Troubleshooting Steps:
 - Review the metabolic pathways of the co-administered drug to identify other potential routes of metabolism or transport.
 - Investigate if the drug is a substrate for UGT enzymes, as telotristat etiprate has been shown to induce glucuronidation.[1]
 - Consider potential interactions with transporters like P-glycoprotein (P-gp), although clinically meaningful interactions are considered unlikely.

Data Presentation

Table 1: Summary of **Telotristat Etiprate**'s Interaction with CYP Enzymes



CYP Enzyme	Interaction	Evidence	Clinical Recommendation
CYP3A4	Induction	In vivo study with midazolam showed decreased exposure. [5] In vitro PXR activation.[1]	Monitor for reduced efficacy of CYP3A4 substrates; consider dose increase.[1]
CYP2B6	Potential Induction	In vitro data suggests potential for induction. [2][7]	Monitor for suboptimal efficacy of CYP2B6 substrates.[6]
CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1	Low Potential for Inhibition	In vitro screening studies.[2]	No specific recommendations at this time.

Table 2: TPH Inhibition by **Telotristat Etiprate** and its Active Metabolite

Compound	Enzyme	IC50 (μM)
Telotristat Ethyl	TPH1	0.8 ± 0.09[1]
Telotristat Ethyl	TPH2	1.21 ± 0.02[1]
Telotristat (Active Metabolite)	TPH1	0.028 ± 0.003[1]
Telotristat (Active Metabolite)	TPH2	0.032 ± 0.003[1]

Experimental Protocols

Protocol 1: In Vitro CYP Induction Assay using Human Hepatocytes

- Cell Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.
- Treatment: Treat the hepatocytes with **telotristat etiprate** (typically at concentrations ranging from 0.1 to 10 μ M), a positive control (e.g., rifampicin for CYP3A4, phenobarbital for CYP2B6), and a vehicle control for 48-72 hours.

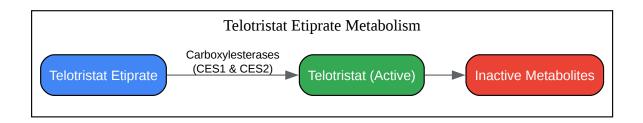


- Probe Substrate Incubation: After the treatment period, incubate the cells with a cocktail of specific CYP probe substrates (e.g., midazolam for CYP3A4, bupropion for CYP2B6) for a defined period.
- Metabolite Analysis: Collect the supernatant and analyze the formation of the specific metabolites using LC-MS/MS.
- Data Analysis: Calculate the fold induction of CYP activity by comparing the metabolite formation in telotristat etiprate-treated cells to the vehicle control.

Protocol 2: Clinical Drug-Drug Interaction Study (**Telotristat Etiprate** and a CYP3A4 Substrate)

- Study Design: A single-sequence, open-label study in healthy volunteers.
- Day 1: Administer a single oral dose of a sensitive CYP3A4 substrate (e.g., midazolam 2 mg)
 and collect blood samples over 24 hours for pharmacokinetic analysis.
- Days 2-4: Washout period.
- Days 5-9: Administer telotristat etiprate at the therapeutic dose (e.g., 250 mg three times daily).
- Day 9: Co-administer a single oral dose of the CYP3A4 substrate with the morning dose of **telotristat etiprate**. Collect blood samples over 24 hours for pharmacokinetic analysis.
- Pharmacokinetic Analysis: Determine the Cmax and AUC of the CYP3A4 substrate and its
 primary metabolite before and after telotristat etiprate administration to assess the extent of
 induction.

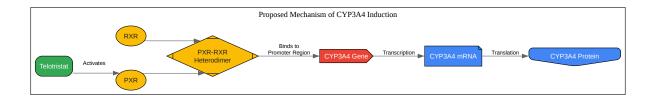
Visualizations





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Caption: Metabolic pathway of **telotristat etiprate**.



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Caption: Proposed mechanism of CYP3A4 induction by telotristat.

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